molecular formula C16H13N3O2S B2406106 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate CAS No. 337924-61-5

4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate

Cat. No.: B2406106
CAS No.: 337924-61-5
M. Wt: 311.36
InChI Key: UHEBTHUXJRMSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with N-(2-methylphenyl)isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3-Thiadiazol-4-yl)phenol
  • 4-(4-Biphenyl)-1,2,3-thiadiazole
  • 4-(4-Bromophenyl)-1,2,3-thiadiazole
  • 4-(1-Adamantyl)-1,2,3-thiadiazole

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate is unique due to its specific combination of the thiadiazole ring and the carbamate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an antimicrobial and anticancer agent further highlight its uniqueness.

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] N-(2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-4-2-3-5-14(11)17-16(20)21-13-8-6-12(7-9-13)15-10-22-19-18-15/h2-10H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEBTHUXJRMSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC2=CC=C(C=C2)C3=CSN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.